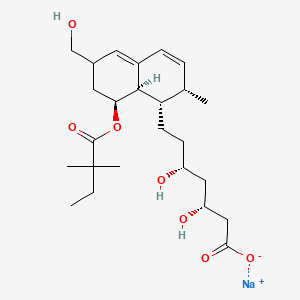
Di-beta-carbethoxyethyl-d8-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-beta-carbethoxyethyl-d8-methylamine, also known as N-(3-Ethoxy-3-oxopropyl)-N-methyl-β-alanine Ethyl Ester-d8, is a stable isotope-labelled compound . It has a molecular formula of C11H13D8NO4 and a molecular weight of 239.34 .
Molecular Structure Analysis
The molecular structure of Di-beta-carbethoxyethyl-d8-methylamine consists of 11 carbon atoms, 13 hydrogen atoms, 8 deuterium atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI key is OXZUPKSEIKZASL-COMRDEPKSA-N .Physical And Chemical Properties Analysis
Di-beta-carbethoxyethyl-d8-methylamine appears as an oil and is soluble in ethanol and methanol . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Compounds
Network Pharmacology and Natural Products
Compounds are studied for their therapeutic potentials using network pharmacology, which integrates drug, target protein, and disease networks. This approach is particularly valuable in understanding the multifaceted actions of natural products, offering insights into their mechanisms and interactions in treating diseases such as diabetes mellitus (DM) (Weiwei Li et al., 2017).
Diabetes and Diabetic Complications
Active ingredients from traditional Chinese medicine (TCM) and natural products are explored for their anti-diabetic properties and mechanisms. This includes studying the impact on insulin secretion, glucose metabolism, and the potential for reducing diabetic complications, utilizing polysaccharides, saponins, alkaloids, and other compound classes (Tian-Tian Zhang & Jian-Guo Jiang, 2012).
Biochemical and Toxicological Research
The biochemical pathways and toxicological profiles of compounds are critical in understanding their biological implications. Studies may focus on the interactions with cellular macromolecules and the potential for disease modulation, considering both therapeutic and adverse effects (M. Kalapos, 1999).
Incretin Action and Diabetes Treatment
Research into enhancing incretin action represents another facet where compounds are scrutinized for their potential in diabetes care. This includes evaluating the effects on insulin secretion and glucose homeostasis, with a focus on GLP-1 receptor agonists and DPP-IV inhibitors (D. Drucker, 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2,2,3,3-tetradeuterio-3-[methyl-(1,1,2,2-tetradeuterio-3-ethoxy-3-oxopropyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-4-15-10(13)6-8-12(3)9-7-11(14)16-5-2/h4-9H2,1-3H3/i6D2,7D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZUPKSEIKZASL-COMRDEPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])N(C)C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661908 |
Source


|
| Record name | Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-beta-carbethoxyethyl-d8-methylamine | |
CAS RN |
1189723-57-6 |
Source


|
| Record name | Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)